

An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-amino-2-(4-bromophenyl)acetic
Acid

Cat. No.: B167152

[Get Quote](#)

CAS Number: 71079-03-3

This technical guide provides a comprehensive overview of **2-amino-2-(4-bromophenyl)acetic acid**, a non-proteinogenic amino acid that serves as a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, chiral resolution, and analytical characterization.

Physicochemical and Safety Data

Quantitative data for **2-amino-2-(4-bromophenyl)acetic acid** is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	71079-03-3	[1]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [2]
Molecular Weight	230.06 g/mol	[1] [2]
Melting Point	273-274 °C	[3]
Boiling Point (Predicted)	363.2 ± 32.0 °C	[3]
Density (Predicted)	1.673 ± 0.06 g/cm ³	[3]
pKa (Predicted)	1.81 ± 0.10	[4]

Table 2: Safety Information

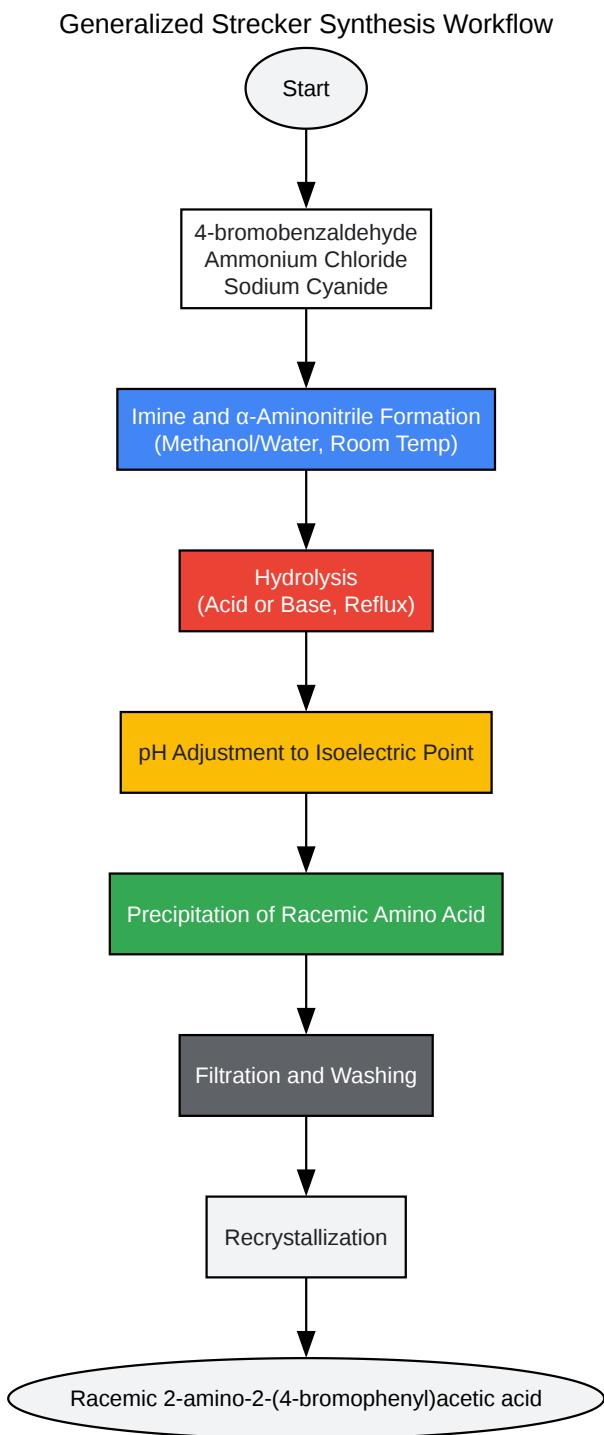
Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

GHS classification information is based on notifications to the ECHA C&L Inventory.

Synthesis and Chiral Resolution

The synthesis of **2-amino-2-(4-bromophenyl)acetic acid** typically proceeds via a racemic route, followed by chiral resolution to isolate the desired enantiomer. The Strecker synthesis is a common and adaptable method for producing the racemic mixture.

Experimental Protocol: Racemic Synthesis via Strecker Reaction


This protocol is a generalized procedure based on the well-established Strecker synthesis of α -amino acids.

Materials:

- 4-bromobenzaldehyde
- Ammonium chloride (NH₄Cl)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Methanol
- Water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

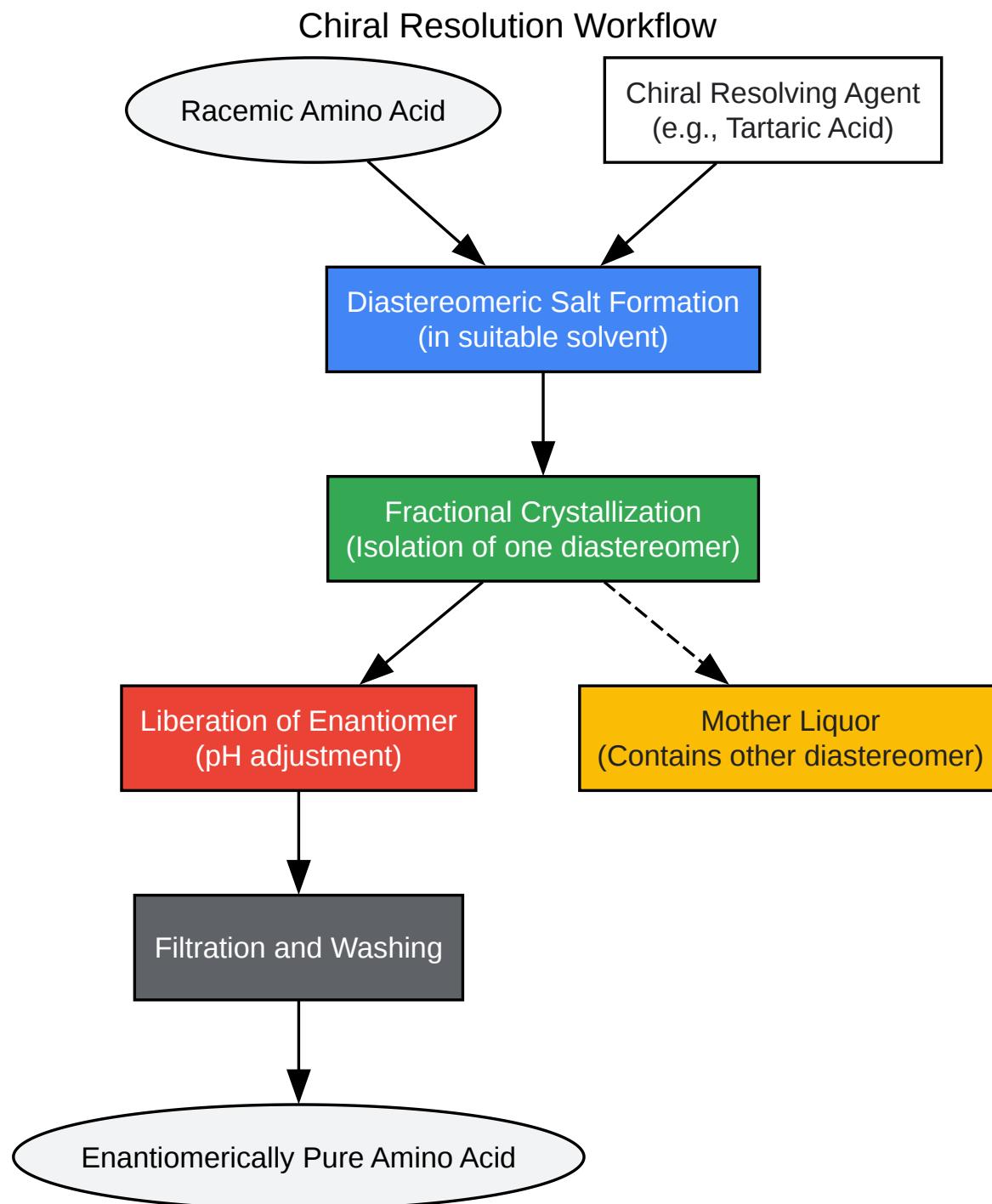
- **Imine Formation:** In a suitable reaction vessel, dissolve 4-bromobenzaldehyde in methanol. Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **α -Aminonitrile Formation:** The initial reaction forms an intermediate α -aminonitrile, which may precipitate from the solution.
- **Hydrolysis:** Once the formation of the α -aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This can be achieved by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux for several hours. Alternatively, basic hydrolysis can be performed using a solution of sodium hydroxide.
- **Isolation and Purification:** After hydrolysis, the reaction mixture is cooled. The pH is then carefully adjusted to the isoelectric point of **2-amino-2-(4-bromophenyl)acetic acid**, which will cause the product to precipitate out of the solution. The solid product is collected by filtration, washed with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove organic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Strecker synthesis.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for separating the enantiomers of racemic **2-amino-2-(4-bromophenyl)acetic acid**.


Materials:

- Racemic **2-amino-2-(4-bromophenyl)acetic acid**
- Chiral resolving agent (e.g., (+)-tartaric acid, (-)-brucine, or a chiral amine)
- Suitable solvent (e.g., methanol, ethanol, or a mixture with water)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- Salt Formation: Dissolve the racemic amino acid in a suitable solvent, heating if necessary. In a separate flask, dissolve the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amino acid solution.
- Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce the crystallization of one of the diastereomeric salts. The choice of solvent is crucial, as it should provide a significant solubility difference between the two diastereomeric salts.^[5]
- Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the crystallized salt can be improved by recrystallization.^[5]
- Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free, enantiomerically enriched amino acid.^[5]

- Final Isolation: Collect the precipitated enantiomer by filtration, wash with cold water, and dry under vacuum. The other enantiomer can often be recovered from the mother liquor.

[Click to download full resolution via product page](#)

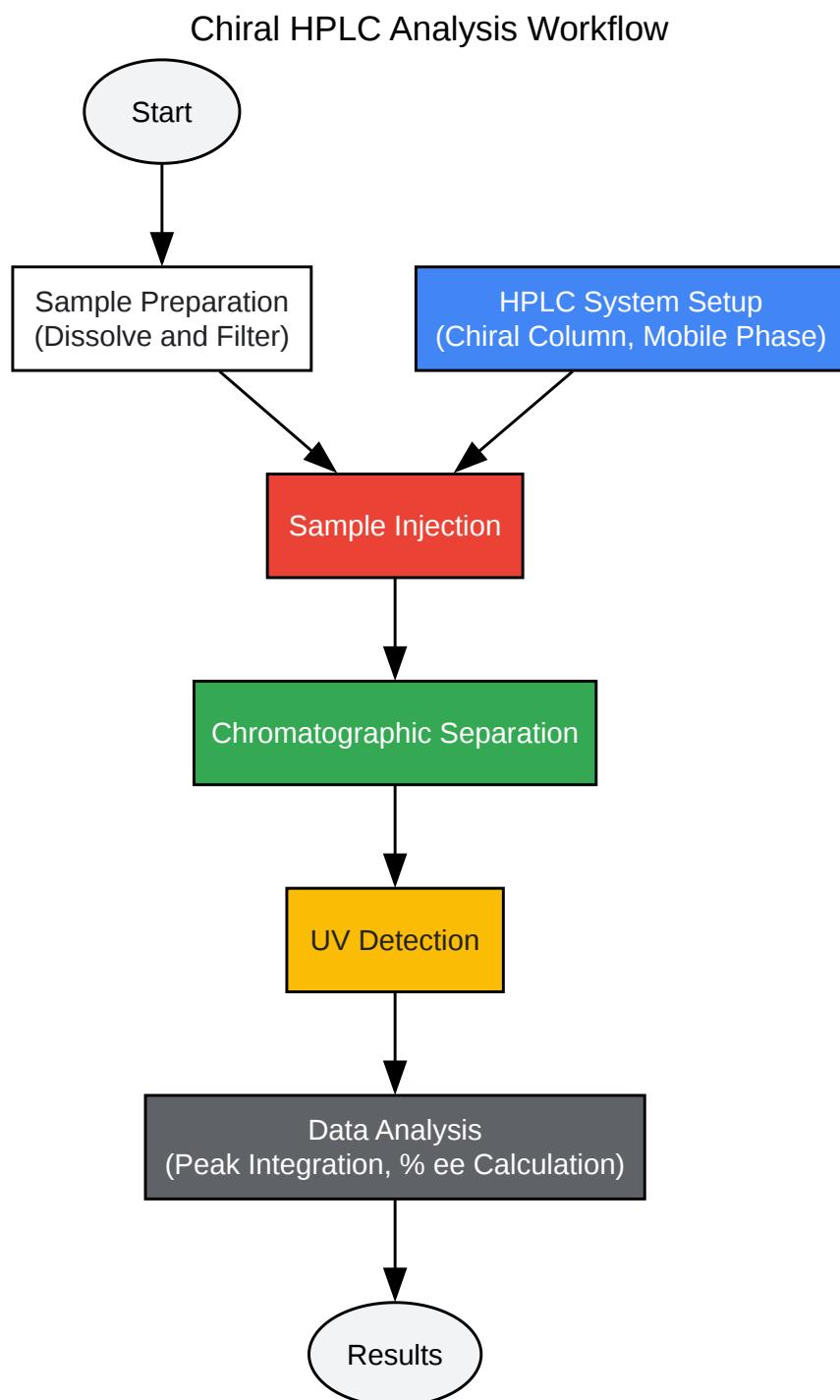
Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and enantiomeric excess of **2-amino-2-(4-bromophenyl)acetic acid**.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general framework for the chiral HPLC analysis of **2-amino-2-(4-bromophenyl)acetic acid**. Method development will be necessary to optimize the separation.


Instrumentation and Materials:

- HPLC system with a UV detector
- Chiral stationary phase (CSP) column (e.g., a Pirkle-type column like (R,R) Whelk-O1, or a polysaccharide-based column)[6]
- Mobile phase solvents (e.g., n-hexane, ethanol, trifluoroacetic acid, isopropyl amine)[6]
- Sample of **2-amino-2-(4-bromophenyl)acetic acid**

Procedure:

- Sample Preparation: Prepare a stock solution of the amino acid sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 μm syringe filter before injection.
- Instrumentation Setup:
 - Column: Install the chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.
 - Mobile Phase: A typical mobile phase for normal-phase chiral separations could be a mixture of n-hexane and ethanol with small amounts of additives like trifluoroacetic acid (TFA) and a basic modifier like isopropyl amine to improve peak shape and resolution.[6]
 - Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

- Detection: Set the UV detector to a wavelength where the phenyl ring has strong absorbance (e.g., 220 nm).
- Analysis: Inject a standard volume of the prepared sample (e.g., 10 μ L). Record the chromatogram. The two enantiomers should elute as separate peaks.
- Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: $\% \text{ ee} = [| \text{Area}_1 - \text{Area}_2 | / (\text{Area}_1 + \text{Area}_2)] \times 100$.

[Click to download full resolution via product page](#)

Caption: General workflow for chiral HPLC analysis.

Applications in Drug Development

While **2-amino-2-(4-bromophenyl)acetic acid** itself may not be a therapeutic agent, it serves as a crucial scaffold for the synthesis of biologically active molecules. The 4-bromophenyl moiety is a common feature in various pharmaceutical compounds. For instance, derivatives of 2-amino-4-(4-bromophenyl)-1,3-thiazole have shown antimicrobial activity.[7] Furthermore, the related 4-bromophenylacetic acid is a known growth inhibitory substance. A notable example of a 4-bromophenyl-containing drug is SC-558, a potent and highly selective COX-2 inhibitor.[8] This highlights the potential of using **2-amino-2-(4-bromophenyl)acetic acid** as a starting material for developing novel enzyme inhibitors and other therapeutic agents.

Role in Drug Discovery

2-amino-2-(4-bromophenyl)acetic acid
(Chiral Building Block)

Chemical Synthesis and Modification

Novel Chemical Entities
(e.g., Thiazole Derivatives, Amides)

Biological Screening
(e.g., Enzyme Assays)

Enzyme Inhibitors
(e.g., COX-2 Inhibitors)

Lead Optimization and
Drug Development

[Click to download full resolution via product page](#)

Caption: Conceptual pathway from building block to drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-2-(4-BROMOPHENYL)ACETIC ACID | 71079-03-3 [amp.chemicalbook.com]
- 4. 848188-26-1 CAS MSDS ((S)-2-AMino-2-(4-broMophenyl)acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167152#2-amino-2-4-bromophenyl-acetic-acid-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com